molecular formula C11H15N5O3S2 B2684573 3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172915-21-7

3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2684573
CAS No.: 1172915-21-7
M. Wt: 329.39
InChI Key: YDUOWLRFBXPHEF-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and are frequently overexpressed in a range of hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their phosphotransferase activity and downstream signaling. This disruption can lead to the induction of apoptosis and the suppression of tumor growth in experimental models. The specific research value of this inhibitor lies in its utility as a chemical probe to elucidate the complex roles of PIM kinases in oncogenesis and cancer cell survival pathways. It enables researchers to investigate PIM kinase biology in vitro and in vivo, providing critical insights for the development of novel targeted cancer therapies. Its design, featuring a 1,3,4-thiadiazole core, is representative of a class of compounds investigated for their kinase inhibitory properties, as documented in recent scientific literature and patent filings concerning heterocyclic carboxamide derivatives as PIM kinase inhibitors.

Properties

IUPAC Name

3-methoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-16-6-7(9(15-16)19-3)8(17)12-10-13-14-11(21-10)20-5-4-18-2/h6H,4-5H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOWLRFBXPHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₅N₅O₃S₂
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1172915-21-7

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of substituents on the thiadiazole ring influences the efficacy against various pathogens. For instance, compounds with electron-withdrawing groups have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria as well as fungi .

A comparative study demonstrated that derivatives similar to this compound were evaluated against standard antibiotics like ampicillin and ketoconazole, revealing promising results in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds featuring the thiadiazole moiety have been synthesized and tested against various cancer cell lines. For example, a study reported that certain thiadiazole derivatives exhibited IC₅₀ values in the nanomolar range against A549 (lung cancer) and T47D (breast cancer) cell lines .

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell Line TestedIC₅₀ (µM)
5-(3-indolyl)-1,3,4-thiadiazoleA5490.5
N-substituted 2-amino derivativesT47D0.8
Thiadiazole derivative with CF₃ groupA5490.3

The mechanisms through which these compounds exert their effects include inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of specific functional groups appears to enhance these activities by modulating interactions with cellular targets such as protein kinases involved in growth signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the thiadiazole ring significantly increased antibacterial potency compared to baseline compounds .

Case Study 2: Anticancer Screening

In a separate investigation, a series of pyrazole-thiadiazole hybrids were evaluated for their anticancer properties using an MTT assay on multiple cancer cell lines. The most potent compound demonstrated an IC₅₀ value of 0.15 µM against MCF-7 breast cancer cells, indicating a strong potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

  • Substituent Positioning : The position and type of substituents on the thiadiazole ring significantly impact biological activity.
  • Functional Groups : Electron-withdrawing groups enhance antibacterial properties while specific alkyl chains improve anticancer efficacy.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-methoxy-N-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. Compounds with similar structures have demonstrated efficacy against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancers. The inhibition of key enzymes involved in cancer cell proliferation is a noted mechanism through which these compounds exert their effects .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to various neurological disorders. In vitro studies have shown that certain derivatives can significantly reduce MAO activity, suggesting therapeutic potential for conditions such as depression and anxiety .

Agricultural Applications

In agricultural chemistry, compounds like this compound are being explored for their fungicidal properties. The ability to inhibit fungal pathogens makes them suitable candidates for developing new crop protection agents. Their effectiveness in controlling plant diseases could lead to reduced reliance on traditional pesticides.

Material Science Applications

The structural characteristics of this compound allow it to be utilized in material science as a building block for creating novel materials with specific properties. For example, the incorporation of thiadiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical strength. Research into the synthesis of functionalized polymers incorporating such compounds is ongoing.

Case Studies

Study Findings Reference
Antimicrobial ActivityShowed significant inhibition against E.coli and S.aureus
Anticancer EfficacyInduced apoptosis in MCF7 cells with IC50 values < 10 µM
MAO InhibitionReduced enzyme activity by over 50% at 10^-4 M concentration

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electrophilic character at the sulfur and nitrogen atoms, enabling nucleophilic substitution reactions. The thioether group (-S-CH2CH2OCH3) at position 5 of the thiadiazole is a key site for displacement:

Reaction TypeConditionsProductYieldSource
AlkylationNaH, DMF, alkyl halidesSubstitution at sulfur with alkyl groups60–75%
AminolysisNH3/MeOH, refluxThiadiazole-amine derivatives55–80%

For example, treatment with primary amines under basic conditions replaces the 2-methoxyethylthio group with amine moieties, forming N-substituted thiadiazole derivatives .

Oxidation of Thioether Group

The thioether (-S-) linker is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction intensity:

Oxidizing AgentConditionsProductSelectivitySource
mCPBADCM, 0°C → RTSulfoxide (-SO-)>90%
OxoneAcetone/H2O, RTSulfone (-SO2-)85–95%

These oxidized derivatives enhance polarity and potential hydrogen-bonding capacity, critical for pharmacological optimization .

Hydrolysis of Carboxamide Linker

The carboxamide bridge (-CONH-) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationSource
AcidicHCl (6N), refluxCarboxylic acid + thiadiazole-aminePrecursor for further derivatization
BasicNaOH/EtOH, ΔCarboxylate saltImproved solubility

Hydrolysis products serve as intermediates for synthesizing esters or acyl hydrazides .

Functionalization of Pyrazole Ring

The 3-methoxy-1-methylpyrazole moiety participates in:

Electrophilic Aromatic Substitution

  • Nitration : HNO3/H2SO4 introduces nitro groups at position 5 of the pyrazole ring .

  • Halogenation : NBS or Cl2/FeCl3 adds halogens to the electron-rich ring.

Cycloaddition Reactions

The pyrazole’s conjugated system engages in [3+2] cycloadditions with nitrile imines, forming fused pyrazolo-thiadiazole hybrids .

Cross-Coupling Reactions

Pd-catalyzed Suzuki coupling at the thiadiazole’s C-5 position enables aryl/heteroaryl introductions :

CatalystConditionsCoupling PartnerYield
Pd(PPh3)4K2CO3, DMEAryl boronic acids70–85%

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) cleave the thiadiazole ring, yielding open-chain thioamides .

Biological Activity Correlations

  • Antimicrobial Activity : Thioether-to-sulfone oxidation enhances membrane penetration, improving efficacy against Mtb H37Rv (MIC: 2.1–5.7 μM) .

  • Anticancer Potential : Pyrazole-thiadiazole hybrids inhibit topoisomerase II via intercalation (IC50: 8–12 μM) .

Comparison with Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide-thiadiazole backbone but differ in substituents. Key comparisons include:

Compound ID Substituents (Pyrazole/Thiadiazole) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
3a Phenyl (both rings) 403.1 133–135 68 High hydrophobicity
3b 4-Chlorophenyl (thiadiazole) 437.1 171–172 68 Increased polarity due to Cl
3d 4-Fluorophenyl (pyrazole) 421.0 181–183 71 Enhanced metabolic stability (F substituent)
Target 2-Methoxyethylthio (thiadiazole) ~420–430 (estimated) N/A N/A Improved solubility (methoxyethyl group)
  • Key Findings :
    • The target compound’s 2-methoxyethylthio group likely improves aqueous solubility compared to aryl-substituted analogues (e.g., 3a, 3b) due to its ether oxygen and flexible chain .
    • Halogenated derivatives (3b, 3d) exhibit higher melting points, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions from Cl/F) .

Thiadiazole-Modified Analogues ()

  • : N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea Comparison: Replaces the carboxamide with a thiourea linkage.
  • : 3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
    • Comparison : Features a mercapto (-SH) group on thiadiazole. Unlike the target’s thioether, -SH is redox-active and prone to oxidation, limiting stability .
  • : 1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-dihydropyridazine-3-carboxamide
    • Comparison : Replaces pyrazole with a dihydropyridazine core. The conjugated system may alter electronic properties and binding affinity .

Heterocyclic Diversity in Carboxamide Analogues ()

  • : Thiazole-carboxamide derivatives (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) exhibit thiazole cores instead of pyrazole. Thiazoles are more π-electron-deficient, affecting charge distribution and receptor interactions .
  • : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide combines isoxazole and thiazole.
  • : A benzamide-thiazole derivative with oxadiazole substituents highlights how fused heterocycles can modulate steric and electronic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the 1,3,4-thiadiazole and pyrazole cores in this compound?

  • Methodology: The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with carbon disulfide in dimethylformamide (DMF), followed by nucleophilic substitution with bromoalkanes in an alcoholic medium. The pyrazole core is typically formed by reacting hydrazine derivatives with β-ketoesters or via condensation of substituted aldehydes with amines. Key intermediates should be purified using column chromatography and monitored by TLC .
  • Optimization: Adjust reaction stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol thiol) and use K₂CO₃ as a base in DMF to enhance nucleophilic substitution efficiency .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Analytical Techniques:

  • 1H NMR Spectroscopy: Identify proton environments (e.g., thiadiazole-SH resonance at δ ~10.04 ppm) and confirm substituent integration .
  • IR Spectrophotometry: Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
  • Elemental Analysis: Validate purity (>95%) by matching experimental and calculated C/H/N/S percentages .
  • X-ray Diffraction: Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for related thiadiazole-triazine hybrids .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiadiazole or pyrazole rings) influence biological activity?

  • Approach:

  • Structure-Activity Relationship (SAR): Synthesize analogs with halogen (Cl, F), nitro (NO₂), or alkyl (C₁-C₄) substituents. Assess bioactivity (e.g., anticancer, antiviral) using in vitro assays (e.g., IC₅₀ measurements). For example, electron-withdrawing groups on the thiadiazole ring enhance binding to enzyme active sites .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or viral proteases. Compare docking poses of analogs (e.g., 9c vs. 9m) to identify critical binding motifs .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Case Study: Discrepancies in 1H NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism in thiadiazole-thione derivatives.

  • Resolution: Use variable-temperature NMR to observe dynamic equilibria or employ 2D techniques (COSY, HSQC) to assign overlapping signals. For example, thione-thiol tautomerism in 5-((5-amino-thiadiazolyl)thio)methyl-triazoles can be stabilized by alkylation .

Q. How can researchers optimize reaction yields for multi-step syntheses involving sensitive intermediates?

  • Key Steps:

  • Intermediate Stabilization: Protect reactive groups (e.g., amino groups via Boc protection) during heterocycle formation .
  • Catalysis: Use Pd/C or CuI for cross-coupling reactions in aryl-thioether bond formation .
  • Purity Control: Employ HPLC with a C18 column (e.g., 95.5% purity achieved for intermediates via gradient elution) .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s enzyme inhibition potential?

  • Design:

  • Positive Controls: Use known inhibitors (e.g., staurosporine for kinases).
  • Negative Controls: Include solvent-only and scrambled peptide substrates.
  • Dose-Response Curves: Test 6–8 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀ values. Validate with Lineweaver-Burk plots for mechanistic insights .

Q. How should stability studies be designed for aqueous formulations of this compound?

  • Protocol:

  • Forced Degradation: Expose to pH 3–9 buffers, UV light (254 nm), and 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation from thioethers) .

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